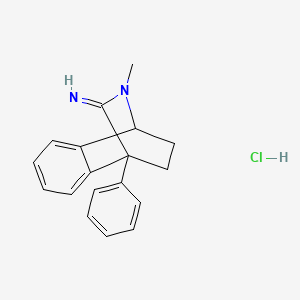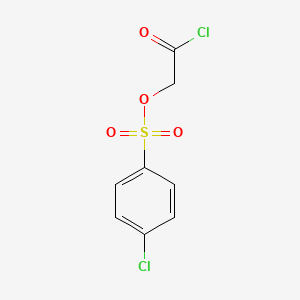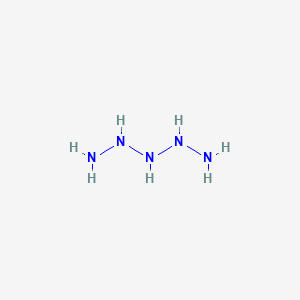
Pentazane (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentazane (9CI) is a chemical compound with the molecular formula H₇N₅ It consists of seven hydrogen atoms and five nitrogen atoms This compound is part of the azane family, which includes acyclic, saturated hydronitrogens
Métodos De Preparación
The synthesis of Pentazane (9CI) involves specific reaction conditions and synthetic routes. One of the primary methods for preparing Pentazane is through the reaction of diazo reagents. This process typically involves the use of nitrogen-rich compounds and controlled reaction environments to ensure the formation of the desired product. Industrial production methods for Pentazane are still under research, and large-scale synthesis may require specialized equipment and conditions to maintain the stability of the compound.
Análisis De Reacciones Químicas
Pentazane (9CI) undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, Pentazane can be oxidized to form different nitrogen oxides.
Reduction: Reducing agents can convert Pentazane into simpler nitrogen-containing compounds.
Substitution: Pentazane can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a nitrogen-rich compound, Pentazane is studied for its reactivity and potential use in synthesizing other nitrogen-containing compounds.
Biology: Research is ongoing to explore the biological activities of Pentazane and its derivatives.
Medicine: Pentazane’s unique structure may offer potential therapeutic applications, although further research is needed to fully understand its effects.
Industry: Pentazane could be used in the development of new materials and chemical processes due to its nitrogen content and reactivity.
Mecanismo De Acción
The mechanism by which Pentazane (9CI) exerts its effects involves its interaction with various molecular targets and pathways. As a nitrogen-rich compound, Pentazane can participate in reactions that alter the chemical environment, potentially affecting biological systems. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
Comparación Con Compuestos Similares
Pentazane (9CI) can be compared with other similar compounds in the azane family, such as:
Ammonia (NH₃): The simplest azane, consisting of one nitrogen atom and three hydrogen atoms.
Hydrazine (N₂H₄): A compound with two nitrogen atoms and four hydrogen atoms, known for its use as a rocket propellant.
Triazane (N₃H₅): A compound with three nitrogen atoms and five hydrogen atoms, studied for its potential applications in various chemical processes. Pentazane is unique due to its higher nitrogen content and specific structural properties, which may offer distinct advantages in certain applications.
Propiedades
Número CAS |
41917-06-0 |
|---|---|
Fórmula molecular |
H7N5 |
Peso molecular |
77.09 g/mol |
InChI |
InChI=1S/H7N5/c1-3-5-4-2/h3-5H,1-2H2 |
Clave InChI |
ZKVJJVAZTBDPNW-UHFFFAOYSA-N |
SMILES canónico |
NNNNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


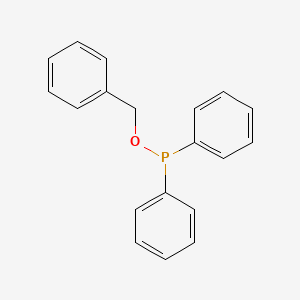
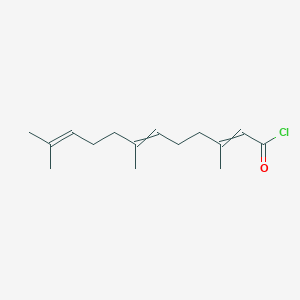

![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
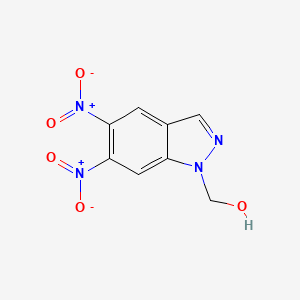
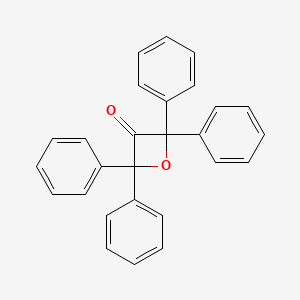
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)


![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)
